molecular formula C17H16IN3O3 B11556055 N-(2-ethoxyphenyl)-2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoacetamide

N-(2-ethoxyphenyl)-2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B11556055
M. Wt: 437.23 g/mol
InChI Key: SRYPLSHRTJYCRL-YBFXNURJSA-N
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Description

N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an ethoxyphenyl group and an iodophenyl group linked through a hydrazinecarbonyl bridge, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the condensation of 2-ethoxybenzaldehyde with 4-iodobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting hydrazone intermediate is then treated with formic acid to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the iodophenyl group can yield various substituted phenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.

    Reduction: Formation of 4-iodophenyl derivatives.

    Substitution: Formation of various substituted phenylhydrazones.

Scientific Research Applications

N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s hydrazinecarbonyl group is crucial for its binding affinity and specificity, enabling it to exert its effects through inhibition or activation of target proteins.

Comparison with Similar Compounds

  • N-(2-ETHOXYPHENYL)-N’-(2-ETHYLPHENYL)OXAMIDE
  • N-(4-ETHOXYPHENYL)-N’-(3-METHYL-2-THIOUREIDO)OXAMIDE
  • N-(4-ETHOXYPHENYL)-N’-(ALPHA-METHYLCINNAMYLIDENEAMINO)OXAMIDE

Comparison: N-(2-ETHOXYPHENYL)-1-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE stands out due to its unique iodophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of the iodophenyl moiety allows for specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16IN3O3

Molecular Weight

437.23 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-N'-[(E)-(4-iodophenyl)methylideneamino]oxamide

InChI

InChI=1S/C17H16IN3O3/c1-2-24-15-6-4-3-5-14(15)20-16(22)17(23)21-19-11-12-7-9-13(18)10-8-12/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

SRYPLSHRTJYCRL-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)I

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)I

Origin of Product

United States

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